molecular formula C19H27NO3 B1681281 四苯嗪 CAS No. 58-46-8

四苯嗪

货号: B1681281
CAS 编号: 58-46-8
分子量: 317.4 g/mol
InChI 键: MKJIEFSOBYUXJB-HOCLYGCPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

四苯嗪,也称为其通用名称 四苯嗪 ,是一种主要用于治疗亨廷顿病相关的无意识运动(舞蹈症)的药物。 它是一种囊泡单胺转运蛋白 2 (VMAT2) 抑制剂,通过耗尽脑中的单胺类物质(如多巴胺、血清素和去甲肾上腺素)来控制肌肉运动 .

作用机制

四苯嗪通过抑制囊泡单胺转运蛋白 2 (VMAT2) 来发挥其作用。这种抑制减少了单胺类物质进入突触囊泡的吸收,导致突触间隙中神经递质(如多巴胺、血清素和去甲肾上腺素)的水平降低。 通过降低这些神经递质的水平,四苯嗪有助于控制亨廷顿病相关的无意识运动和其他症状 .

科学研究应用

化学

在化学领域,四苯嗪因其独特的结构和反应性而受到研究。研究人员探索了它的合成、修饰以及作为开发新化合物的骨架的潜力。

生物学

在生物学研究中,四苯嗪用于研究单胺类物质在神经过程中的作用。它作为一种工具来研究单胺类物质耗竭对脑功能和行为的影响。

医学

在医学上,四苯嗪用于治疗亨廷顿病患者的舞蹈症。它也正在被研究用于治疗其他运动障碍和精神疾病的潜力。

工业

在制药行业,四苯嗪是治疗亨廷顿病症状的宝贵药物。它的生产和配方是研发的重要领域。

生化分析

Biochemical Properties

Tetrabenazine acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores . It also decreases uptake into synaptic vesicles . This action of Tetrabenazine is critical in its role in biochemical reactions.

Cellular Effects

Tetrabenazine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of monoamine neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrabenazine involves its interaction with VMAT2. Tetrabenazine binds to VMAT2 and inhibits it, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition is non-competitive, and Tetrabenazine locks VMAT2 in an occluded conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrabenazine has been observed to have long-term effects on cellular function. For example, a study found that Tetrabenazine effectively suppresses HD-related chorea for up to 80 weeks

Dosage Effects in Animal Models

The effects of Tetrabenazine have been studied in animal models, and it has been found that its effects can vary with different dosages

Metabolic Pathways

Tetrabenazine is involved in the metabolic pathway related to the transport of monoamine neurotransmitters. It interacts with VMAT2, an enzyme responsible for the transport of these neurotransmitters from the cytosol to synaptic vesicles .

Transport and Distribution

Tetrabenazine is transported and distributed within cells and tissues through its interaction with VMAT2. By inhibiting VMAT2, Tetrabenazine affects the localization and accumulation of monoamine neurotransmitters within neuronal cells .

Subcellular Localization

The subcellular localization of Tetrabenazine is closely tied to its target, VMAT2, which is located in synaptic vesicles within neuronal cells . By binding to and inhibiting VMAT2, Tetrabenazine can influence the distribution of monoamine neurotransmitters within these cells.

准备方法

合成路线和反应条件

四苯嗪是通过多步化学过程合成的。合成通常包括以下步骤:

    四苯嗪核心结构的形成: 核心结构是通过一系列反应合成的,包括环化和官能团转化。

    功能化: 然后对核心结构进行功能化,以引入必要的取代基,赋予其所需的药理特性。

    纯化: 使用重结晶或色谱等技术纯化最终产品,以确保其高纯度和效力。

工业生产方法

四苯嗪的工业生产涉及实验室合成过程的放大。这包括优化大规模生产的反应条件,确保质量一致性,并遵守药物生产的监管标准。关键考虑因素包括:

    反应效率: 最大限度地提高产率并减少副产物。

    安全: 确保安全处理化学品和反应条件。

    质量控制: 实施严格的质量控制措施,以确保最终产品符合所有规格。

化学反应分析

反应类型

四苯嗪会发生几种类型的化学反应,包括:

    氧化: 四苯嗪可以被氧化形成各种代谢产物。

    还原: 它可以在特定条件下被还原以产生不同的产物。

    取代: 四苯嗪分子上的官能团可以被其他基团取代,以改变其性质。

常用的试剂和条件

    氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原剂: 硼氢化钠和氢化铝锂通常用于还原反应。

    取代试剂: 卤化剂和亲核试剂用于取代反应。

形成的主要产品

从这些反应形成的主要产物包括四苯嗪的各种代谢产物和衍生物,它们可能具有不同的药理特性和应用。

相似化合物的比较

类似化合物

    氘四苯嗪: 四苯嗪的衍生物,具有改善的药代动力学特性。

    瓦苯嗪: 另一种用于治疗迟发性运动障碍的 VMAT2 抑制剂。

独特性

四苯嗪在其对 VMAT2 的特异性抑制方面是独一无二的,这使得它在治疗亨廷顿病的舞蹈症方面特别有效。它能够选择性地耗尽大脑中的单胺类物质,使其有别于其他可能具有更广泛或更少针对性作用的化合物。

通过了解四苯嗪的合成、反应、应用和作用机制,研究人员和临床医生可以更好地理解其在治疗神经疾病中的作用及其未来治疗发展的潜力。

属性

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042614
Record name Tetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-46-8, 1026016-84-1
Record name (±)-Tetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABENAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrabenazine
Reactant of Route 2
Tetrabenazine
Reactant of Route 3
Reactant of Route 3
Tetrabenazine
Reactant of Route 4
Tetrabenazine
Reactant of Route 5
Tetrabenazine
Reactant of Route 6
Tetrabenazine
Customer
Q & A

Q1: What is the primary mechanism of action of tetrabenazine?

A1: Tetrabenazine exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].

Q2: Does tetrabenazine interact directly with dopamine receptors?

A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that tetrabenazine may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.

Q3: Are there regional differences in how tetrabenazine affects monoamine depletion in the brain?

A3: Research indicates that regional differences in central monoamine depletion induced by tetrabenazine are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in tetrabenazine's effects.

Q4: What is the molecular formula and weight of tetrabenazine?

A4: The molecular formula of tetrabenazine is C19H27NO3, and its molecular weight is 317.42 g/mol.

Q5: How stable is tetrabenazine in acidic conditions?

A5: Studies have shown that tetrabenazine can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.

Q6: How does deuteration impact the stability and pharmacokinetics of tetrabenazine?

A6: Deutetrabenazine, a deuterated form of tetrabenazine, exhibits a longer half-life and reduced plasma fluctuations compared to tetrabenazine [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.

Q7: What is the primary metabolic pathway of tetrabenazine?

A7: Tetrabenazine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine, which contribute to its therapeutic effect [, ].

Q8: How does the pharmacokinetic profile of deutetrabenazine differ from tetrabenazine?

A8: Deutetrabenazine's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to tetrabenazine (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.

Q9: What are the implications of CYP2D6 genotype on tetrabenazine metabolism and potential toxicity?

A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence tetrabenazine metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.

Q10: What clinical conditions have been studied in relation to tetrabenazine treatment?

A10: Tetrabenazine has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []

Q11: What analytical methods have been used to quantify tetrabenazine and its metabolites in biological samples?

A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying tetrabenazine and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.

Q12: Are there alternative treatments for conditions where tetrabenazine is used, and how do they compare?

A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deutetrabenazine and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。